molecular formula C24H30N6O B6457380 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2549040-16-4

2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6457380
CAS No.: 2549040-16-4
M. Wt: 418.5 g/mol
InChI Key: IEJOVVOXOGYWNW-UHFFFAOYSA-N
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Description

This compound features a pyrano[4,3-b]pyridine-3-carbonitrile core linked via a piperazine group to a pyrimidine ring substituted with a tert-butyl group at position 6 and a cyclopropyl group at position 2.

Properties

IUPAC Name

2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O/c1-24(2,3)20-13-21(28-22(27-20)16-4-5-16)29-7-9-30(10-8-29)23-17(14-25)12-18-15-31-11-6-19(18)26-23/h12-13,16H,4-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJOVVOXOGYWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Pyrimidine Substituents Key Features/Implications Reference
Target Compound Pyrano[4,3-b]pyridine-3-carbonitrile 6-tert-butyl, 2-cyclopropyl High lipophilicity (logP) due to bulky groups; potential metabolic stability
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-... Pyrano[4,3-b]pyridine-3-carbonitrile 4-methoxy Methoxy enhances solubility; reduced steric hindrance vs. tert-butyl
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Pyridine-3-carbonitrile 2-(dimethylamino)-6-methyl Chloro substituent may enhance electronic interactions; commercial availability noted
7-Amino-4-oxo-5-(1H-pyrrol-2-yl)-2-thioxo-... Pyrano[2,3-d]pyrimidine-6-carbonitrile - Thioxo group increases hydrogen-bonding capacity; pyrrole introduces π-stacking potential
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile Thiazol-5-yl, phenylamino Lower synthesis yield (18%); bioactivity likely modulated by thiazole and aromatic amine

Substituent Effects on Physicochemical Properties

  • tert-Butyl vs. In contrast, the methoxy group in the analog () improves solubility and may reduce off-target interactions due to smaller steric bulk .
  • Cyclopropyl vs.
  • Thioxo vs. Carbonitrile : The thioxo group in ’s compound provides a hydrogen-bond acceptor, while the carbonitrile in the target compound acts as a strong electron-withdrawing group, influencing electronic distribution and reactivity .

Research Findings and Implications

NMR Profiling and Structural Elucidation

As demonstrated in , substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can pinpoint structural modifications. For the target compound, the tert-butyl and cyclopropyl groups would likely cause distinct upfield/downfield shifts in these regions compared to methoxy or methyl analogs, aiding structural confirmation .

Hypothesized Bioactivity

  • The piperazine linker is common in kinase inhibitors (e.g., imatinib), implying possible kinase-targeting activity.
  • The carbonitrile group may interact with cysteine residues in enzymes, analogous to covalent inhibitors like ibrutinib .

Commercial and Industrial Relevance

lists a related compound (5-chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile) with commercial availability, priced at $85.5/2μmol. This suggests that the target compound, if bioactive, could command a premium price in pharmaceutical research .

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